2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride
Overview
Description
2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride is a chemical compound that features a thiazole ring substituted with a pyrrolidin-3-yloxy group
Mechanism of Action
Target of Action
Pyrrolidines and thiazoles are found in a variety of bioactive molecules, suggesting that they may interact with multiple targets. For example, some pyrrolidine-containing compounds are known to have antibacterial and antifungal activities .
Mode of Action
Many pyrrolidine and thiazole-containing compounds work by interacting with biological targets such as enzymes or receptors, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on “2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride”, it’s difficult to say which biochemical pathways it might affect. Compounds containing pyrrolidine and thiazole moieties have been found to affect a variety of biochemical pathways due to their potential interactions with multiple targets .
Result of Action
Based on the bioactivities of other pyrrolidine and thiazole-containing compounds, it could potentially have antibacterial, antifungal, or other bioactivities .
Biochemical Analysis
Biochemical Properties
2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with several enzymes, including kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The compound binds to the active sites of these enzymes, either inhibiting or activating their functions, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to interact with various proteins, altering their conformation and, consequently, their activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and the concentration of the compoundFor instance, in certain cancer cell lines, this compound has been shown to inhibit cell proliferation by modulating the activity of key signaling molecules involved in cell cycle regulation . Furthermore, it can affect gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors, which leads to changes in their activity. For example, the compound can inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing the phosphorylation of downstream targets . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its effects over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as extreme pH or high temperatures . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cumulative effects on cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . Additionally, at very high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, it can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity, with higher concentrations in certain organelles potentially leading to more pronounced effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride typically involves the reaction of pyrrolidin-3-ol with thiazole derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where pyrrolidin-3-ol acts as the nucleophile and reacts with a suitable thiazole derivative in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required reaction conditions. The process would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The pyrrolidin-3-yloxy group can undergo substitution reactions with different electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiol derivatives of the thiazole ring.
Substitution Products: Various substituted pyrrolidin-3-yloxy derivatives.
Scientific Research Applications
2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biological studies, interacting with various biomolecules.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride: Similar structure but with a pyridine ring instead of thiazole.
2-(Pyrrolidin-3-yloxy)acetic acid hydrochloride: Similar pyrrolidin-3-yloxy group but with an acetic acid moiety.
Uniqueness: 2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride is unique due to its thiazole ring, which imparts different chemical and biological properties compared to pyridine or acetic acid derivatives
Properties
IUPAC Name |
2-pyrrolidin-3-yloxy-1,3-thiazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS.2ClH/c1-2-8-5-6(1)10-7-9-3-4-11-7;;/h3-4,6,8H,1-2,5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLXGMMCUJOAET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=CS2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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